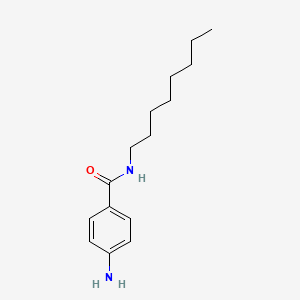

4-amino-N-n-octylbenzamide

Description

Properties

Molecular Formula |

C15H24N2O |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

4-amino-N-octylbenzamide |

InChI |

InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-12-17-15(18)13-8-10-14(16)11-9-13/h8-11H,2-7,12,16H2,1H3,(H,17,18) |

InChI Key |

KFVGCXZHCJLQOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 4-amino-N-n-octylbenzamide and its Analogs

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-amino-N-n-octylbenzamide, a molecule of interest in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust analytical workflow by focusing on the well-characterized parent molecule, 4-aminobenzamide. By presenting detailed methodologies and expert insights into the determination of critical properties such as solubility, lipophilicity, and ionization state for 4-aminobenzamide, we provide a validated roadmap for researchers. Furthermore, this guide offers expert predictions on how the introduction of the n-octyl substituent would modulate these physicochemical parameters, enabling a scientifically grounded approach to the synthesis and characterization of novel benzamide derivatives.

Introduction: The Rationale for Physicochemical Profiling

The journey of a novel chemical entity from discovery to application is critically dependent on a thorough understanding of its physicochemical properties. These parameters govern a molecule's behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its formulation and processing characteristics in materials science. For a molecule like this compound, the presence of a primary aromatic amine, an amide linkage, and a long alkyl chain suggests a complex interplay of properties that must be precisely quantified.

While this compound is not extensively documented in the public domain, its structural precursor, 4-aminobenzamide, is a well-studied compound.[1][2][3] This guide will therefore leverage the available data for 4-aminobenzamide as a foundational model. We will detail the established protocols for characterizing 4-aminobenzamide and then, based on established structure-property relationships, extrapolate the expected impact of the N-octyl group on the physicochemical profile of the target molecule. This approach provides a practical and scientifically rigorous path forward for researchers working with this and other novel benzamide derivatives.

Synthesis and Structural Elucidation

The synthesis of this compound would logically follow a standard amidation protocol. A plausible synthetic route would involve the reaction of 4-nitrobenzoyl chloride with n-octylamine, followed by the reduction of the nitro group to a primary amine.

A common synthetic strategy for related compounds involves activating the carboxylic acid of a starting material like p-nitrobenzoic acid with thionyl chloride to form the acyl chloride, which is then reacted with the desired amine.[4] The final step is a reduction of the nitro group, often achieved through catalytic hydrogenation using a catalyst such as palladium on carbon.[4]

Proposed Synthetic Workflow for this compound

Caption: Proposed two-step synthesis of this compound.

Upon successful synthesis, confirmation of the structure is paramount. A suite of spectroscopic techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. For this compound, one would expect to see characteristic signals for the aromatic protons, the aliphatic protons of the octyl chain, and the amine/amide protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected absorbances include N-H stretches for the primary amine and the amide, and a C=O stretch for the amide carbonyl.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.

Core Physicochemical Properties: A Comparative Analysis

This section will detail the known properties of 4-aminobenzamide and provide expert predictions for this compound.

Appearance and Thermal Properties

4-aminobenzamide is typically an off-white to beige crystalline powder.[1][5] The melting point is a key indicator of purity and is reported to be in the range of 181-183 °C.[5][6]

Prediction for this compound: The introduction of the flexible n-octyl chain will likely disrupt the crystal lattice packing that is possible for the more planar 4-aminobenzamide. This disruption of intermolecular forces, particularly hydrogen bonding, would be expected to result in a lower melting point compared to the parent compound.

| Property | 4-aminobenzamide | Predicted this compound |

| Appearance | Off-white to beige crystalline powder[1][5] | Likely a white to off-white solid |

| Melting Point | 181-183 °C[5][6] | < 181 °C |

Solubility

Solubility is a critical parameter, especially in the context of drug development. 4-aminobenzamide is reported as being slightly soluble in water and more soluble in organic solvents like methanol, ethanol, and DMSO.[1][5][7] A detailed study has quantified its solubility in various solvents, with the order being: methanol > acetone > ethanol > 1-propanol > isopropanol > acetonitrile > 1-butanol > isobutanol > water > methyl acetate > butyl acetate > ethyl acetate.[8][9]

Prediction for this compound: The addition of the long, nonpolar n-octyl chain will drastically decrease its aqueous solubility. The molecule will become significantly more lipophilic. Consequently, its solubility in nonpolar organic solvents such as hexanes, ethyl acetate, and dichloromethane is expected to increase substantially, while its solubility in polar protic solvents like water and methanol will decrease.

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

This protocol outlines a standard method for determining the kinetic solubility of a compound in an aqueous buffer, a common practice in early drug discovery.

Caption: Workflow for a kinetic solubility assay.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

-

Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%. Mix vigorously for a set period (e.g., 1-2 hours).

-

Equilibration: Allow the plate to equilibrate at room temperature for a defined period (e.g., 2-24 hours).

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which the compound precipitates and causes a significant increase in turbidity is indicative of its kinetic solubility limit.

-

Data Analysis: Compare the readings to a calibration curve generated with compounds of known solubility to quantify the result.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For 4-aminobenzamide, a LogP of -0.38 has been reported, indicating its hydrophilic nature.[5]

Prediction for this compound: The addition of the eight-carbon alkyl chain will significantly increase the lipophilicity. Each methylene group (-CH₂-) typically contributes approximately +0.5 to the LogP value. Therefore, a rough estimate for the LogP of this compound would be in the range of 3.5 to 4.0, making it a highly lipophilic compound. The computed XLogP3 for N-octylbenzamide is 3.5, which supports this prediction.[10]

| Property | 4-aminobenzamide | Predicted this compound |

| LogP | -0.38[5] | ~3.5 - 4.0 |

Ionization Constant (pKa)

The pKa values of a molecule dictate its charge state at a given pH, which profoundly impacts its solubility, permeability, and target binding. 4-aminobenzamide has two potential ionization sites: the primary aromatic amine and the amide proton. The pKa of the aromatic amine is the more physiologically relevant one. For the closely related 4-aminobenzoic acid, the pKa of the amino group is approximately 2.42.[11] The amide proton is significantly less acidic, with a predicted pKa of around 16.8.[5][12]

Prediction for this compound: The electronic environment of the aromatic amine is largely unchanged by the addition of the N-octyl group on the distant amide. Therefore, the pKa of the aromatic amine is expected to be very similar to that of 4-aminobenzamide, likely in the range of 2.0-3.0. This means that at physiological pH (7.4), the amino group will be predominantly in its neutral, un-ionized form.

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is suitable for compounds with a UV chromophore that changes upon ionization.

Caption: Workflow for pKa determination by UV-metric titration.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the desired pH range.

-

Titration: Place the sample solution in an automated titrator equipped with a pH electrode and a UV-Vis spectrophotometer with a fiber-optic probe.

-

Data Collection: Perform a titration by adding small, precise volumes of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M KOH) to span a wide pH range (e.g., pH 2 to 12). A full UV-Vis spectrum is collected after each titrant addition and pH stabilization.

-

Data Analysis: The collected spectral data is analyzed using specialized software. The software identifies changes in the UV absorbance at different wavelengths as a function of pH. By plotting the derivative of the absorbance change versus pH, the inflection point, which corresponds to the pKa, can be accurately determined.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the physicochemical characterization of this compound. By utilizing the well-documented properties of its analog, 4-aminobenzamide, we have established a solid foundation for predicting its behavior and have provided detailed, field-proven protocols for the experimental determination of its key parameters. The addition of the n-octyl group is predicted to significantly increase lipophilicity and decrease aqueous solubility, while having a minimal impact on the pKa of the aromatic amine.

For researchers in drug development and materials science, the methodologies described herein offer a clear path to generating the critical data needed to advance their work. The successful synthesis and characterization of this compound will enable a deeper understanding of how the interplay between its hydrophilic amino-amide head and its lipophilic alkyl tail dictates its properties and potential applications.

References

- CookeChem. (n.d.). 4-Aminobenzamide, 98%.

- Suze Chemical. (n.d.). CAS 2835-68-9 4-aminobenzamide Wholesale.

- WorldOfChemicals. (n.d.). Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis.

- Thermo Fisher Scientific. (n.d.). 4-Aminobenzamide, 98+%.

- Journal of Chemical & Engineering Data. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.

- TNJ Chemical. (n.d.). Buy 4-Aminobenzamide P-aminobenzamide CAS 2835-68-9 From China Manufacturer And Factory.

- PubChem. (n.d.). 4-Aminobenzamide.

- Mallak Specialties Pvt Ltd. (n.d.). 4-Aminobenzamide, C7H8N2O, 2835-68-9.

- ChemBK. (2024). 4-Aminobenzamide.

- ACS Publications. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.

- Sigma-Aldrich. (n.d.). 4-Aminobenzamide 98%.

- ChemicalBook. (2026). p-Aminobenzamide.

- PubChem. (n.d.). N-Octylbenzamide.

- ResearchGate. (n.d.). Synthesis of 4-Amino-N- substituted benzamides.

- Wikipedia. (n.d.). 4-Aminobenzoic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Aminobenzamide, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. tnjchem.com [tnjchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminobenzamide , 98% , 2835-68-9 - CookeChem [cookechem.com]

- 6. 4-Aminobenzamide, Para-Aminobenzamide Bulk Manufacturer, CAS NO 2835-68-9 | Suze Chemical [suzehg.com]

- 7. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide [mallakchemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N-Octylbenzamide | C15H23NO | CID 4415496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 12. p-Aminobenzamide | 2835-68-9 [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of 4-amino-N-octylbenzamide

Foreword: A Proactive Stance on Chemical Safety

In the landscape of drug discovery and chemical research, novel compounds often present unknown hazard profiles. 4-amino-N-octylbenzamide, an N-substituted aromatic amide, falls into a chemical class with known physiological activity and potential hazards. This guide is predicated on the principle of As Low As Reasonably Achievable (ALARA) for chemical exposure. The guidance herein is extrapolated from data on similar molecules and represents a conservative, safety-first approach. All users must supplement this guide with their institution's specific safety protocols and conduct a thorough, documented risk assessment before commencing any work.

Hazard Identification and Risk Assessment

Based on an analysis of related aromatic amides, 4-amino-N-octylbenzamide is presumed to present several potential hazards. The n-octyl group, a lipophilic alkyl chain, may potentially increase skin absorption compared to smaller N-substituted analogues.

Synthesized Hazard Profile

The following table summarizes the anticipated hazards, categorized according to the Globally Harmonized System (GHS).

| Hazard Class | Category | GHS Statement | Source Analogy |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3][4][5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [4][6] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [1][6] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | [2][7] |

| Combustible Dust | - | May form combustible dust concentrations in air | [1][3][7] |

The Causality of Risk: A Workflow for Assessment

A dynamic risk assessment is not a mere checklist but a critical thinking process. The primary risks associated with 4-amino-N-octylbenzamide as a solid are inhalation of fine particulates and inadvertent skin/eye contact. The risk escalates when the compound is dissolved, introducing splash and aerosolization hazards.

The following workflow must be followed before any new procedure involving this compound.

Caption: Risk assessment workflow for handling 4-amino-N-octylbenzamide.

Engineering Controls: The First Line of Defense

Reliance on personal protective equipment alone is insufficient. Engineering controls are designed to remove the hazard at the source, providing a passive layer of protection.

-

Primary Handling: All manipulations of 4-amino-N-octylbenzamide, especially handling of the solid powder, must be conducted within a certified chemical fume hood.[8][9] The fume hood sash should be kept at the lowest practical height.

-

Ventilation: The laboratory must be equipped with general room ventilation that ensures a negative pressure relative to adjacent non-laboratory areas.[10]

-

Safety Infrastructure: Eyewash stations and emergency safety showers must be located within a 10-second travel distance from the workstation and be tested regularly.[3][11]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is essential to protect the user from residual risks that cannot be eliminated by engineering controls. The selection of PPE must be specific to the task.[12]

| Body Area | Required PPE | Standard/Specification | Rationale |

| Eyes/Face | Safety goggles with side shields | ANSI Z87.1 / EN 166 | Protects against dust particles and accidental splashes.[2][13] |

| Face shield (in addition to goggles) | ANSI Z87.1 / EN 166 | Required when handling larger quantities (>1g) or during procedures with a high splash risk (e.g., heating, sonicating).[13][14] | |

| Hands | Nitrile gloves | EN 374 | Provides protection against incidental contact. Double-gloving is recommended. Gloves must be inspected before use and changed immediately upon contamination.[15] |

| Body | Fully-buttoned laboratory coat | - | Protects skin and personal clothing from contamination.[13][16] |

| Respiratory | N95-rated dust mask (or higher) | NIOSH (US) or EN 149 (EU) | Mandatory when weighing or transferring the solid compound to prevent inhalation of fine powders.[6][16] A full-face respirator may be required if exposure limits are exceeded.[10][15] |

| Feet | Closed-toe shoes | - | Protects feet from spills and falling objects.[8] |

Standard Operating Procedure: Weighing and Dissolving

This protocol outlines the minimum required steps for safely preparing a solution of 4-amino-N-octylbenzamide. The causality for each step is provided to reinforce the safety logic.

Caption: Step-by-step workflow for handling 4-amino-N-octylbenzamide.

Storage and Incompatibility

Proper storage is critical to maintaining chemical integrity and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated area.[3][10] The container must be kept tightly closed to prevent moisture absorption and contamination.[3][17]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[3][18] Aromatic amines can react vigorously with these materials. Many arylamines are known to be hypergolic (ignite spontaneously) with red fuming nitric acid.[7]

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and shoes. Immediately wash skin with soap and plenty of water for at least 15 minutes.[3][5] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the victim to fresh air immediately.[3][5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[1][3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Minor Spill (inside fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[3][19]

-

Use absorbent pads for solutions.

-

Place all contaminated materials into a sealed, labeled hazardous waste container.[8]

-

Decontaminate the area with an appropriate solvent, followed by soap and water.[8]

-

-

Major Spill (outside fume hood):

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[2][15][20][21] Do not use a direct water jet as it may scatter the material.[21]

-

Specific Hazards: The compound is a combustible solid.[7] Finely dispersed dust can form an explosive mixture with air.[1][3][7] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][18]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3][6]

Waste Disposal

All materials contaminated with 4-amino-N-octylbenzamide must be treated as hazardous waste.

-

Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[8] This includes contaminated gloves, weigh boats, and absorbent materials.

-

Liquid Waste: Collect waste solvents containing the compound in a labeled, sealed hazardous waste container.

-

Disposal: All waste must be disposed of through a licensed chemical waste handler in accordance with local, regional, and national regulations.[1][3] Do not discharge to sewer systems.[10]

References

- 4 - SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.

- SDS US. (2023, February 19). Unknown Source.

- Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide. (2025). Benchchem.

- OSHA Technical Manual (OTM) - Section VIII: Chapter 1.

- SAFETY DATA SHEET - 4-Amino-N,N-dimethylbenzamide. (2025, December 25). Fisher Scientific.

- GPS Safety Summary - 4-amino-N-(2,4-diaminophenyl)-Benzamide. (2025, June 19). Aarti Industries.

- Safety Data Sheet - 3-amino Benzamide. (2025, June 19). Cayman Chemical.

- N-Benzylbenzamide Safety Data Sheet. (2022, September 16). Apollo Scientific.

- Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-N-BENZYL-BENZAMIDE. (2023, May 19). ChemicalBook.

- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.

- SAFETY DATA SHEET - 3-Amino-4-methylbenzamide. (2025, December 19). Fisher Scientific.

- Handling and storage of N-Benzoylbenzamide. (2026). Smolecule.

- Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials.

- Material Safety Data Sheet. (2002, August 5). Unknown Source.

- How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. SDS Manager.

- Chemical Safety Data Sheet MSDS / SDS - 4-amino-2-fluoro-N-methylbenzamide. (2026, January 24). ChemicalBook.

- SAFETY DATA SHEET - 3-Amino-N-methylbenzamide. (2024, November 29). TCI Chemicals.

- MATERIAL SAFETY D

- Benzamide CAS No 55-21-0 MATERIAL SAFETY D

- 4-Aminobenzamide Material Safety D

- 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910. PubChem - NIH.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. One moment, please... [oxfordlabfinechem.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. aarti-industries.com [aarti-industries.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uwwapps.uww.edu [uwwapps.uww.edu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. sams-solutions.com [sams-solutions.com]

- 13. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]

- 14. epa.gov [epa.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. pps-essentials.co.uk [pps-essentials.co.uk]

- 17. pdf.smolecule.com [pdf.smolecule.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. files.dep.state.pa.us [files.dep.state.pa.us]

The Biological Potential of 4-Amino-N-n-octylbenzamide Derivatives: A Scaffold for Multi-Target Drug Discovery

An In-Depth Technical Guide:

Abstract

The 4-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the prospective therapeutic potential of a specific, under-investigated subclass: 4-amino-N-n-octylbenzamide derivatives. By combining the key pharmacophoric features of the 4-amino group with the physicochemical modulation offered by an eight-carbon alkyl chain, this scaffold presents a unique opportunity for developing novel therapeutics. The N-n-octyl group significantly increases lipophilicity, which can enhance membrane permeability and facilitate access to binding pockets with hydrophobic regions. Drawing on established research from structurally analogous compounds, this guide outlines the rationale and detailed experimental protocols for investigating these derivatives as potential anticancer agents targeting DNA methyltransferases (DNMTs) and receptor tyrosine kinases (RTKs), and as neuroprotective agents via cholinesterase inhibition. We provide a roadmap for synthesis, in vitro screening, structure-activity relationship (SAR) exploration, and in vivo validation, positioning the this compound core as a promising starting point for next-generation drug development.

Introduction: The 4-Aminobenzamide Scaffold as a Versatile Core

The benzamide functional group is a cornerstone of modern pharmaceuticals, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. The addition of an amino group at the 4-position further enhances its utility, creating a versatile scaffold that has been successfully exploited across multiple therapeutic areas. Derivatives have shown promise as inhibitors of the Hedgehog signaling pathway, anticancer agents, and anticonvulsants[1][2][3].

This guide focuses on the specific derivatization with an N-n-octyl group. The rationale for this choice is twofold:

-

The 4-Amino Group : This moiety can act as a critical hydrogen bond donor, anchoring the molecule within the active site of an enzyme or receptor. Its position on the phenyl ring allows for predictable vectoral orientation of substituents.

-

The N-n-octyl Chain : An eight-carbon chain imparts significant lipophilicity. This property is crucial for modulating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly its ability to cross cellular membranes and the blood-brain barrier (BBB). Furthermore, long alkyl chains can engage with hydrophobic sub-pockets in target proteins, a strategy successfully employed in developing potent inhibitors for enzymes like cholinesterases[4].

By leveraging data from closely related chemical classes, we can construct a robust hypothesis-driven framework for exploring the biological activities of this compound derivatives.

Synthesis and Characterization

The synthesis of the core this compound scaffold is a straightforward, multi-step process that allows for high-yield production and purification. The described protocol is a validated pathway adapted from established methodologies for benzamide synthesis[5][6].

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices:

-

Step 1: The conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a classic and highly efficient method for activating the carboxyl group, making it highly susceptible to nucleophilic attack by the amine in the next step[5].

-

Step 2: The amide bond formation is conducted in an aprotic solvent like Dichloromethane (DCM) to prevent side reactions. The use of a mild base (e.g., triethylamine) is essential to neutralize the HCl byproduct, driving the reaction to completion.

-

Step 3: Catalytic hydrogenation using Palladium on carbon (Pd/C) is the gold standard for reducing aromatic nitro groups to amines. It is highly selective, efficient, and proceeds under mild conditions, preserving the integrity of the newly formed amide bond[5].

Step-by-Step Methodology:

-

Activation of 4-Nitrobenzoic Acid:

-

To a solution of 4-nitrobenzoic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of dimethylformamide (DMF).

-

Fit the flask with a reflux condenser and heat the mixture to 70°C for 2-3 hours, or until gas evolution ceases.

-

Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure to yield crude 4-nitrobenzoyl chloride.

-

-

Amide Coupling with n-Octylamine:

-

Dissolve the crude 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve n-octylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the amine solution to 0°C in an ice bath and add the 4-nitrobenzoyl chloride solution dropwise with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 4-nitro-N-n-octylbenzamide. Purify via flash column chromatography.

-

-

Reduction of the Nitro Group:

-

Dissolve the purified 4-nitro-N-n-octylbenzamide in ethanol or methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 30-60 minutes.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed using HPLC (>95%).

-

Diagram: Synthetic Workflow

Prospective Biological Activities & Rationale for Target Selection

Based on the extensive literature on analogous structures, we can prioritize three key areas for biological evaluation: anticancer activity (targeting DNMTs and RTKs) and neuroprotective activity (targeting cholinesterases).

Anticancer Potential: Targeting DNA Methyltransferases (DNMTs)

Rationale: The quinoline-based compound SGI-1027, a known DNMT inhibitor, features a 4-amino-N-phenylbenzamide core structure. Extensive SAR studies on SGI-1027 analogues have confirmed that the 4-aminobenzamide moiety is crucial for activity, likely interacting with the enzyme's substrate-binding pocket[7].

Hypothesis: The this compound scaffold can function as a non-nucleoside DNMT inhibitor. The 4-amino group can form key interactions within the active site, while the lipophilic n-octyl chain could enhance cell permeability and potentially occupy a hydrophobic pocket adjacent to the main binding site, thereby increasing potency.

Experimental Protocol: In Vitro DNMT1 Inhibition Assay

This protocol is a standard method for assessing the direct inhibitory effect of a compound on DNMT activity.

-

Reagents and Materials:

-

Recombinant human DNMT1 enzyme.

-

Poly(dI-dC) DNA substrate.

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.

-

Test compound (dissolved in DMSO) and positive control (e.g., SGI-1027).

-

Scintillation vials and scintillation cocktail.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, 0.5 µg poly(dI-dC), and 0.5 µCi [³H]-SAM.

-

Add the test compound at various concentrations (e.g., from 10 nM to 100 µM). Include a vehicle control (DMSO) and a positive control.

-

Initiate the reaction by adding 2 units of recombinant DNMT1.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by spotting the mixture onto DE-81 filter paper discs.

-

Wash the discs three times with 2x SSC buffer to remove unincorporated [³H]-SAM.

-

Dry the discs and place them in scintillation vials with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration causing 50% inhibition) by fitting the data to a dose-response curve.

-

Anticancer Potential: Targeting Receptor Tyrosine Kinases (RTKs)

Rationale: The 4-(aminomethyl)benzamide fragment has been successfully used as a flexible linker in the design of potent inhibitors against a range of RTKs, including EGFR, HER-2, and PDGFR[8][9]. These studies demonstrate that the benzamide core is well-tolerated within the ATP-binding site of many kinases.

Hypothesis: The this compound scaffold can act as a Type I or Type II kinase inhibitor. The 4-amino group can form a critical hydrogen bond with the "hinge" region of the kinase domain, while the N-n-octyl chain occupies the hydrophobic pocket typically filled by the adenine ring of ATP or extends towards an allosteric site.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol provides a framework for assessing inhibitory activity against a specific RTK, which is crucial in angiogenesis[10].

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Test compound (dissolved in DMSO) and positive control (e.g., Sunitinib).

-

ATP.

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Procedure:

-

Add kinase assay buffer, VEGFR-2 enzyme, and peptide substrate to the wells of a microplate.

-

Add the test compound serially diluted to various concentrations.

-

Pre-incubate the plate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer, as per the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Diagram: Generic Kinase Inhibition Mechanism

Neuroprotective Potential: Cholinesterase Inhibition

Rationale: A recent study on 4-aminoquinoline derivatives demonstrated that incorporating an n-octylamino spacer was highly effective for potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[4]. The lipophilic nature and optimal length of the octyl chain were critical for accessing key domains within the enzymes.

Hypothesis: The this compound scaffold can act as a dual-site cholinesterase inhibitor. The protonated 4-amino group can interact with the Catalytic Anionic Site (CAS), while the long, flexible n-octyl chain can bind to the Peripheral Anionic Site (PAS) located at the entrance of the enzyme's active site gorge. This dual binding is a hallmark of highly potent Alzheimer's disease drug candidates.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE and BChE activity.

-

Reagents and Materials:

-

Human recombinant AChE or BChE.

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

Test compound and positive control (e.g., Donepezil).

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the enzyme (AChE or BChE) to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (ATCh or BTCh).

-

Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition and calculate the IC₅₀ value from the dose-response curve.

-

Diagram: Dual-Site Cholinesterase Binding Hypothesis

Structure-Activity Relationship (SAR) Exploration

Once initial activity is confirmed, a systematic SAR study is essential to optimize potency and selectivity. The this compound scaffold offers three primary points for modification.

| Modification Point | Proposed Derivatives | Rationale & Predicted Impact |

| N-Alkyl Chain | n-Butyl (C4), n-Hexyl (C6), n-Decyl (C10), n-Dodecyl (C12) | To probe the optimal length for lipophilicity and interaction with hydrophobic pockets. Shorter chains may decrease potency, while longer chains could improve it up to a point before reducing solubility[4][11]. |

| Aromatic Ring | 2-Chloro, 3-Methoxy, 2,5-Difluoro | To modulate the electronic properties and steric profile of the core. Electron-withdrawing groups (Cl, F) can alter pKa and binding, while electron-donating groups (Methoxy) can introduce new H-bond acceptor points[12]. |

| 4-Amino Group | 4-(Methylamino), 4-(Dimethylamino), 4-Acetamido | To evaluate the importance of the primary amine as a hydrogen bond donor. Methylation may maintain activity, while acetylation (amide formation) will likely abolish activity dependent on H-bond donation, thus validating its role[6][12]. |

In Vivo Evaluation Protocols

Promising candidates identified through in vitro screening and SAR studies must be evaluated in relevant animal models to assess their efficacy and preliminary safety profile.

Protocol: Anticancer Xenograft Model

This model is used to evaluate the ability of a compound to inhibit tumor growth in a living organism.

-

Model: Athymic nude mice (4-6 weeks old).

-

Cell Line: A relevant human cancer cell line (e.g., KG-1 leukemia cells for DNMT inhibitors[7], or a solid tumor line like LS-174T for Hh inhibitors[1]).

-

Procedure:

-

Subcutaneously implant 1-5 million cancer cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into vehicle control and treatment groups (n=8-10 per group).

-

Administer the test compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at one or more dose levels.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weighing and further analysis.

-

-

Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in mean tumor volume between treated and control groups.

Conclusion and Future Directions

The this compound scaffold represents a chemically tractable and highly promising starting point for the discovery of novel therapeutics. By leveraging established knowledge from analogous structures, this guide provides a clear, hypothesis-driven path for its exploration. The combination of a proven pharmacophoric core with a lipophilic side chain known to enhance binding in key enzyme families suggests a high probability of identifying potent and biologically active molecules.

Future work should focus on a broad initial screening against the proposed target classes. Once a lead activity is identified, a comprehensive SAR campaign, as outlined, should be initiated to optimize potency, selectivity, and pharmacokinetic properties. Subsequent efforts should include ADME/Tox profiling to identify candidates with favorable drug-like properties for progression into advanced preclinical and clinical development. The versatility of this scaffold suggests that its potential may extend to other areas, including anti-parasitic and anti-fungal applications, which warrant future investigation[13][14].

References

-

Valente, S., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. [Link]

-

Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed. [Link]

-

Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports. [Link]

-

Chimirri, A., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. PubMed. [Link]

-

Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. ResearchGate. [Link]

-

Sathish, M., et al. (2020). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]

-

Gao, S., et al. (2017). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. MDPI. [Link]

-

ResearchGate (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]

-

Semantic Scholar (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. [Link]

-

CyberLeninka (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

-

Xu, M., et al. (2016). Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Arkat USA (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkat USA. [Link]

-

ResearchGate (2016). Discovery of Novel 4-(2-Pyrimidinylamino)benzamide Derivatives as Highly Potent and Orally available Hedgehog Signaling Pathway Inhibitors. ResearchGate. [Link]

-

SciSpace (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. SciSpace. [Link]

-

Kalinichenko, E. N., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. [Link]

-

MDPI (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

-

Lee, J., et al. (2018). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PMC. [Link]

-

Bošak, A., et al. (2023). Evaluation of 4-aminoquinoline derivatives with an n-octylamino spacer as potential multi-targeting ligands for the treatment of Alzheimer's disease. Chemical Biology & Drug Design. [Link]

-

Kantham, S., et al. (2021). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. PMC. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). [Link]

-

Peric, B., et al. (2009). Qualitative and quantitative structure activity relationships for the inhibitory effects of cationic head groups, functionalised side chains and anions of ionic liquids on acetylcholinesterase. Green Chemistry. [Link]

Sources

- 1. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of 4-aminoquinoline derivatives with an n-octylamino spacer as potential multi-targeting ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Qualitative and quantitative structure activity relationships for the inhibitory effects of cationic head groups, functionalised side chains and anions of ionic liquids on acetylcholinesterase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

4-amino-N-n-octylbenzamide structural analogs and their synthesis.

An In-depth Technical Guide to the Synthesis of 4-amino-N-n-octylbenzamide and Its Structural Analogs

Introduction: The Benzamide Scaffold in Modern Chemistry

The 4-amino-N-alkylbenzamide scaffold is a privileged structure in medicinal chemistry and materials science. Its unique combination of a rigid aromatic core, a hydrogen-bond donating amino group, and a tunable lipophilic alkyl chain makes it a versatile building block for creating molecules with specific biological activities or material properties. This compound serves as a quintessential example, embodying the core features that researchers seek to modify. The exploration of its structural analogs is driven by the need to fine-tune molecular properties, a process central to drug discovery and the development of novel functional materials.[1][2]

This guide provides a comprehensive overview of the synthetic strategies employed to generate a diverse library of this compound analogs. As a senior application scientist, the focus will be not just on the procedural steps but on the underlying chemical principles and the rationale behind the selection of specific reagents and reaction conditions. We will delve into the modular nature of the synthesis, which allows for systematic modifications across different parts of the molecule to probe structure-activity relationships (SAR).[1][3]

Pillar 1: Core Synthetic Strategies for N-Substituted 4-Aminobenzamides

The synthesis of the target scaffold and its analogs generally converges on two robust and highly adaptable strategies. The choice between them often depends on the availability of starting materials and the chemical tolerance of other functional groups on the desired analog.

Strategy A: Amide Coupling Followed by Nitro Group Reduction

This is arguably the most common and versatile approach. It involves the initial formation of a stable N-substituted-4-nitrobenzamide intermediate, followed by the reduction of the nitro group to the primary amine in the final step. This sequence is often preferred because the highly reactive amino group is masked as a nitro group, preventing side reactions during the amide bond formation.

The general workflow is as follows:

Causality Behind Experimental Choices:

-

Acid Activation: 4-Nitrobenzoic acid is first converted to the highly reactive 4-nitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This step is crucial because the carboxylic acid itself is not electrophilic enough to react directly with the amine. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction.[5]

-

Amide Coupling: The acylation of the primary amine (e.g., n-octylamine) with 4-nitrobenzoyl chloride is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acyl chloride.[5] A base, such as triethylamine (Et₃N) or pyridine, is added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]

-

Nitro Reduction: The final step is the reduction of the aromatic nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method, yielding the desired amine with water as the only byproduct.[4][5] An alternative, particularly for industrial-scale synthesis, is the use of a metal-acid system, such as iron powder in the presence of hydrochloric or acetic acid.[5]

Strategy B: Direct Amidation of a Protected 4-Aminobenzoic Acid

An alternative route involves starting with 4-aminobenzoic acid. However, the presence of the free amino group can complicate the reaction, as it can also react with the activated carboxylic acid, leading to polymerization. Therefore, the amino group must first be protected.

Pillar 2: Synthesis of Structural Analogs

The modularity of the synthetic routes allows for targeted modifications at three key positions: the N-alkyl chain (R¹), the aromatic ring (R²), and the 4-amino group (R³).

Section 2.1: Analogs with N-Alkyl Chain Modifications (R¹)

This class of analogs explores the impact of varying the length, branching, and functionality of the N-alkyl substituent. These changes directly influence the molecule's lipophilicity, solubility, and steric profile, which are critical for its interaction with biological targets.

Experimental Protocol: Synthesis of 4-Amino-N-cyclohexylbenzamide

This protocol details the synthesis of an analog where the linear octyl chain is replaced with a cyclic alkyl group, following Strategy A.

Step 1: Synthesis of 4-Nitrobenzoyl chloride

-

To a round-bottom flask charged with 4-nitrobenzoic acid (1.0 eq), add toluene or dichloromethane.

-

Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF may be added.[5]

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction until the evolution of gas (HCl and SO₂) ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 4-nitrobenzoyl chloride, which is typically a yellow solid and can be used directly in the next step.[5]

Step 2: Synthesis of N-Cyclohexyl-4-nitrobenzamide

-

Dissolve the crude 4-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane.[5]

-

In a separate flask, dissolve cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in the same solvent.

-

Cool the acyl chloride solution to 0°C in an ice bath.

-

Add the amine solution dropwise to the stirred acyl chloride solution.[3]

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture sequentially with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[3][5]

-

Purify the crude N-cyclohexyl-4-nitrobenzamide by recrystallization from ethanol or by column chromatography on silica gel.[3]

Step 3: Synthesis of 4-Amino-N-cyclohexylbenzamide

-

Dissolve N-cyclohexyl-4-nitrobenzamide (1.0 eq) in ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, 4-amino-N-cyclohexylbenzamide.[4]

| Starting Amine | Product | Typical Yield (%) |

| n-Octylamine | This compound | >85% |

| Cyclohexylamine | 4-Amino-N-cyclohexylbenzamide | >80% |

| Benzylamine | 4-Amino-N-benzylbenzamide | >85% |

| Aniline | 4-Amino-N-phenylbenzamide | >90%[4] |

Section 2.2: Analogs with Aromatic Ring Substitutions (R²)

Introducing substituents onto the benzamide ring alters the electronic properties (electron-donating or electron-withdrawing) and sterics of the core structure. This can influence reactivity, binding affinity, and metabolic stability. A common modification is the introduction of fluorine, which can enhance binding affinity and block metabolic degradation.

Synthetic Rationale: The synthesis of these analogs follows the same fundamental pathways. For instance, to synthesize a fluoro-substituted analog like 4-amino-2-fluoro-N-methylbenzamide, the starting material would be 2-fluoro-4-nitrotoluene. This precursor is first oxidized to 2-fluoro-4-nitrobenzoic acid, which is then converted to the corresponding benzamide and finally reduced.[6]

Key Considerations:

-

Regioselectivity: The initial choice of substituted benzoic acid (or its precursor) dictates the final substitution pattern.

-

Electronic Effects: The presence of electron-withdrawing groups (like -F or -NO₂) on the ring increases the electrophilicity of the carbonyl carbon, potentially speeding up the amide coupling reaction.[3]

Pillar 3: Trustworthiness and Self-Validating Protocols

The reliability of a synthetic protocol is paramount. The methods described herein are validated by their widespread use and high reported yields. Each step includes purification and monitoring stages (TLC, chromatography) to ensure the integrity of intermediates and the final product. Characterization of the final compounds using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential to confirm the structure and purity. For example, the successful formation of the amide bond can be confirmed by the appearance of a characteristic carbonyl stretch in the IR spectrum (around 1630-1680 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid. The reduction of the nitro group is confirmed by the disappearance of its characteristic IR signals and the appearance of N-H stretches for the new amino group (around 3200-3500 cm⁻¹).[7]

Conclusion

The synthesis of this compound and its structural analogs is a well-established and highly flexible process. By leveraging a modular synthetic approach, primarily centered on the robust nitro-intermediate pathway, researchers can systematically modify the N-alkyl chain, the aromatic core, and the amino group. This capability is fundamental to the fields of drug discovery and materials science, where precise control over molecular structure is required to optimize function. The protocols and rationale outlined in this guide provide a solid foundation for any scientist aiming to explore the chemical space around this important benzamide scaffold.

References

- Benchchem. Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.

- Aziz, M.A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate.

- PMC. Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase.

- HETEROCYCLES. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.

- PMC. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.

- PMC. (2012). Novel synthetic route to the C-nucleoside, 2-deoxy benzamide riboside.

- ACS Publications. (2023). Synthesis of N-Unsubstituted and N3-Substituted Quinazoline-2,4(1H,3H)-diones from o-Aminobenzamides and CO2 at Atmospheric Pressure and Room Temperature. Organic Letters.

- PMC. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.

- Google Patents. CN105001096A - 4-amino-N-alkyl benzylamine preparation methood.

- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

- MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.

- Benchchem. Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide.

- MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.

Sources

- 1. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-amino-N-n-octylbenzamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-N-n-octylbenzamide, a substituted aromatic amide. Due to the compound's limited documentation in publicly available chemical databases, this guide establishes its fundamental physicochemical properties and presents a validated, generalized synthetic pathway for its preparation. To ensure scientific rigor and practical utility, protocols and characterization data are contextualized with established methodologies for structurally related N-alkyl-4-aminobenzamides.

Physicochemical Properties and Identification

A precise understanding of a compound's properties is foundational for any research or development endeavor. While a registered CAS number for this compound could not be identified in comprehensive chemical databases, its key molecular identifiers can be derived from its structure.

The molecular formula for this compound is C₁₅H₂₄N₂O. Based on this, the calculated molecular weight and other key physicochemical parameters are summarized below.

| Property | Value | Method |

| Molecular Formula | C₁₅H₂₄N₂O | - |

| Molecular Weight | 248.36 g/mol | Calculation |

| CAS Number | Not Available | - |

| Monoisotopic Mass | 248.188863 Da | Calculation |

| SMILES | CCCCCCCCNCC(=O)c1ccc(N)cc1 | - |

| InChI Key | (Predicted) | - |

Note: The absence of a registered CAS number suggests that this specific compound is not widely commercially available and likely requires custom synthesis for research purposes.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be efficiently achieved through a robust and well-established two-step process. This methodology involves the initial formation of an amide bond between a protected aminobenzoic acid derivative and n-octylamine, followed by a deprotection step to yield the final primary amine. The most common and reliable strategy utilizes a 4-nitrobenzoyl precursor, which is subsequently reduced.

This approach is favored for several reasons:

-

High Yields: The amide coupling and nitro reduction steps are typically high-yielding reactions.

-

Purity: The intermediates are often crystalline and easily purified, leading to a high-purity final product.

-

Scalability: The reactions are amenable to scaling for larger quantity production.

The overall synthetic workflow is depicted below.

Solubility profile of 4-amino-N-n-octylbenzamide in different solvents.

An In-Depth Technical Guide to the Solubility Profile of 4-amino-N-n-octylbenzamide

Authored by: A Senior Application Scientist

Foreword: Understanding the Criticality of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences and chemical research, the solubility of a compound is a cornerstone physicochemical property that dictates its fate from discovery to application. For a molecule like this compound, which possesses a unique combination of a polar aromatic core and a nonpolar alkyl chain, a comprehensive understanding of its solubility profile is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical underpinnings and practical methodologies for determining the solubility of this compound. We will move beyond mere procedural listings to explain the why behind the how, ensuring a robust and scientifically sound approach to characterizing this promising molecule.

Physicochemical Landscape of this compound

Before embarking on experimental solubility determination, a thorough analysis of the molecular structure of this compound provides invaluable predictive insights into its behavior in various solvents.

The molecule can be deconstructed into three key regions:

-

The Aromatic Amine Moiety (4-aminobenzoyl group): This part of the molecule is polar and capable of acting as both a hydrogen bond donor (the -NH2 group) and acceptor (the carbonyl oxygen of the amide). The primary amine also introduces basicity, suggesting that the compound's solubility will be pH-dependent.[1]

-

The Amide Linkage (-CONH-): This functional group is polar and contributes to the hydrogen bonding potential of the molecule.

-

The n-octyl Chain (-C8H17): This long aliphatic chain is nonpolar and will significantly influence the compound's solubility in nonpolar, organic solvents.

This tripartite structure suggests a molecule with amphiphilic characteristics, likely exhibiting limited solubility in both highly polar and highly nonpolar solvents, with optimal solubility in solvents of intermediate polarity or in co-solvent systems.

The Thermodynamic Heart of Solubility

Solubility is fundamentally governed by the principles of thermodynamics. The dissolution of a solid solute in a liquid solvent is an equilibrium process.[2] The extent of solubility depends on the free energy change (ΔG) of the system, which is a function of the enthalpy (ΔH) and entropy (ΔS) of dissolution.

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative. The enthalpy term (ΔH) reflects the energy changes associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The entropy term (ΔS) relates to the change in disorder of the system upon mixing. Most solid dissolutions are endothermic (ΔH > 0), meaning that solubility typically increases with temperature.[3][4][5]

A Strategic Approach to Solvent Selection

The selection of solvents is a critical step in defining the solubility profile of a compound.[6][7] Based on the physicochemical properties of this compound, a diverse range of solvents should be chosen to probe the full spectrum of its solubility. The principle of "like dissolves like" serves as a guiding tenet.[8]

A recommended solvent panel would include:

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding; will interact with the polar amine and amide groups. The long alkyl chain is expected to limit solubility, especially in water. |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Can accept hydrogen bonds and have significant dipole moments; will interact with the polar functionalities of the molecule. |

| Nonpolar | Hexane, Heptane, Toluene | Will primarily interact with the n-octyl chain. Solubility is expected to be influenced by the competition between the nonpolar interactions and the energy required to break the crystal lattice of the polar part of the molecule. |

| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Offer a balance of polar and nonpolar characteristics. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[9] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the Shake-Flask Method.

Detailed Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure saturation is reached.

-

Pipette a precise volume of each selected solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for chromatography).

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Anticipated Solubility Profile and Data Presentation

Based on the molecular structure, a hypothetical solubility profile can be anticipated.

Predicted Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The nonpolar n-octyl chain will dominate, leading to unfavorable interactions with the highly polar water network. |

| Ethanol | Polar Protic | Moderate | The ethanol can interact with both the polar and nonpolar parts of the molecule. |

| Hexane | Nonpolar | Low to Moderate | While the n-octyl chain will interact favorably, the energy required to break the crystal lattice formed by the polar head groups will be significant. |

| Dichloromethane | Intermediate Polarity | High | This solvent provides a good balance to solvate both the polar and nonpolar regions of the molecule. |

| DMSO | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and has a high polarity, which should effectively solvate the polar functionalities. |

The Influence of pH on Solubility

The presence of the primary aromatic amine group means that the solubility of this compound will be highly dependent on the pH of the medium.[9]

-

In acidic solutions (pH < pKa of the amine): The amine group will be protonated (-NH3+), forming a salt. This ionized form will be significantly more soluble in aqueous media than the neutral molecule.

-

In neutral or basic solutions (pH > pKa of the amine): The amine group will be in its neutral, less polar form (-NH2), leading to lower aqueous solubility.

Diagram of pH-Dependent Solubility

Caption: pH's impact on the compound's ionization and solubility.

A comprehensive solubility profile should, therefore, include measurements in buffered solutions at various pH levels (e.g., pH 2, pH 5, pH 7.4, pH 9).

Conclusion: A Pathway to Comprehensive Characterization

While specific experimental data for this compound is not yet widely published, this guide provides a robust framework for its determination. By combining a theoretical understanding of the molecule's physicochemical properties with a systematic and rigorous experimental approach, researchers can generate a comprehensive and reliable solubility profile. This data is not merely a set of numbers but a critical piece of the puzzle in unlocking the full potential of this and other novel chemical entities in drug development and beyond.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.).

- Solvent selection for pharmaceuticals - ResearchGate. (2025, August 7).

- Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing - Purosolv. (2025, November 20).

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).

- The Application of Solvents in the Pharmaceutical Industry | Aure Chemical. (n.d.).

- Solubility - Wikipedia. (n.d.).

- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (2024, April 9).

- Understanding the Role of Solvents in Pharmaceutical Manufacturing | Coastviewsolvents.com. (2023, September 2).

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).

- Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2022, September 12).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Solubility. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

Sources

- 1. scribd.com [scribd.com]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Solubility [chem.fsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 8. chem.ws [chem.ws]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Privileged Scaffold of Substituted Benzamides

An In-depth Technical Guide to Substituted Benzamide Compounds: Synthesis, Pharmacological Diversity, and Analytical Characterization

Substituted benzamides represent a cornerstone in modern medicinal chemistry, embodying a "privileged scaffold" due to their remarkable ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents with diverse pharmacological activities, including antipsychotic, antiemetic, anticancer, and anti-inflammatory properties.[3][4] The inherent stability of the amide bond, coupled with the synthetic tractability of the benzene ring, allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive overview of the synthesis, multifaceted pharmacological applications, structure-activity relationships, and analytical characterization of this vital class of compounds, tailored for researchers and professionals in drug discovery and development.

Part 1: Core Synthetic Strategies for Substituted Benzamides

The construction of the benzamide linkage is a fundamental transformation in organic synthesis. The two most prevalent and robust methods involve the coupling of a benzoic acid derivative with an amine.

Method 1: Acylation via Benzoyl Chlorides (Schotten-Baumann Conditions)

This classic method relies on the high reactivity of benzoyl chlorides to acylate primary or secondary amines.[3] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3]

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]

-

Cooling: Cool the mixture to 0°C using an ice bath to manage the exothermic nature of the reaction.

-

Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

-

Work-up: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzamide.

-

Purification: Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride. The basic conditions not only neutralize HCl but also deprotonate the amine, increasing its nucleophilicity.

Caption: Workflow for Benzamide Synthesis via Coupling Reagents.

Part 2: Diverse Pharmacological Applications of Substituted Benzamides

The structural versatility of the benzamide scaffold allows for its interaction with a wide range of biological targets, leading to a broad spectrum of therapeutic applications. [4]

Antipsychotic Agents: Modulators of Dopaminergic and Serotonergic Pathways

Substituted benzamides like sulpiride and amisulpride are atypical antipsychotics that exhibit selective antagonism of dopamine D2 and D3 receptors. [5]Unlike classical neuroleptics, many substituted benzamides show a higher affinity for mesolimbic dopamine receptors, which is thought to contribute to their efficacy against the negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects. [5][6]Some advanced benzamides also act as potent antagonists of serotonin 5-HT2A receptors, a characteristic of atypical antipsychotics which may contribute to their improved side-effect profile. [7] Mechanism of Action: At high doses, amisulpride blocks postsynaptic D2/D3 receptors in the limbic system, leading to its antipsychotic effect. [5]At low doses, it preferentially blocks presynaptic autoreceptors, which enhances dopamine release and can alleviate depressive symptoms. [5]

Caption: Antipsychotic Mechanism of Substituted Benzamides.

Anticancer Agents: Targeting Histone Deacetylases (HDACs)